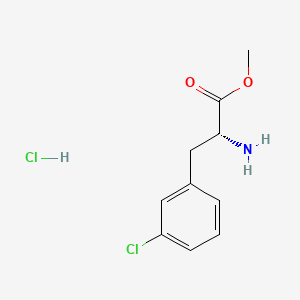![molecular formula C6H8O2S B6168896 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2166640-77-1](/img/new.no-structure.jpg)
3-thiabicyclo[3.1.0]hexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-thiabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic sulfur-containing organic compound. It is characterized by a unique structure where a sulfur atom is integrated into a bicyclic framework, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with sulfur-containing reagents under high-temperature conditions to form the bicyclic structure. The carboxylic acid group is then introduced through subsequent reactions, such as oxidation or carboxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-thiabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the bicyclic ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated derivatives of the bicyclic compound.
Aplicaciones Científicas De Investigación
3-thiabicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the bicyclic structure can form strong interactions with metal ions and other electrophilic species, influencing various biochemical pathways. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-thiabicyclo[3.1.0]hexane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
3-thiabicyclo[3.1.0]hexane-1-ol: Contains a hydroxyl group instead of a carboxylic acid, leading to different chemical properties and reactivity.
3-thiabicyclo[3.1.0]hexane-1-aldehyde: Contains an aldehyde group, which can undergo different types of reactions compared to the carboxylic acid.
Uniqueness
3-thiabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to the presence of both a bicyclic sulfur-containing structure and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
2166640-77-1 |
|---|---|
Fórmula molecular |
C6H8O2S |
Peso molecular |
144.19 g/mol |
Nombre IUPAC |
3-thiabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O2S/c7-5(8)6-1-4(6)2-9-3-6/h4H,1-3H2,(H,7,8) |
Clave InChI |
DXOVQIIFFSGPKZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1(CSC2)C(=O)O |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



